3-(3-butoxyphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride
Description
3-(3-butoxyphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of a butoxyphenoxy group attached to a propyl chain, which is further linked to a dimethylamine group The hydrochloride form indicates that it is a salt formed with hydrochloric acid
Properties
IUPAC Name |
3-(3-butoxyphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-4-5-11-17-14-8-6-9-15(13-14)18-12-7-10-16(2)3;/h6,8-9,13H,4-5,7,10-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSFGMZRAFWUIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC=C1)OCCCN(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-butoxyphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-butoxyphenol with 1-bromo-3-chloropropane to form 3-(3-butoxyphenoxy)propyl chloride. This intermediate is then reacted with dimethylamine to yield [3-(3-butoxyphenoxy)propyl]dimethylamine. Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 3-(3-butoxyphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Key factors include the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-butoxyphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-butoxyphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions of amines with biological molecules. It can also serve as a model compound for investigating the behavior of similar amines in biological systems.
Medicine
While specific medical applications of 3-(3-butoxyphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride are not well-documented, its structural features suggest potential use in the development of new therapeutic agents. Research may focus on its activity as a ligand for certain receptors or enzymes.
Industry
In industry, the compound can be used as a precursor for the synthesis of surfactants, polymers, and other specialty chemicals. Its unique structure makes it valuable for designing materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-butoxyphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The butoxyphenoxy group may facilitate binding to hydrophobic pockets, while the dimethylamine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[3-(3-methoxyphenoxy)propyl]dimethylamine hydrochloride: Similar structure but with a methoxy group instead of a butoxy group.
[3-(3-ethoxyphenoxy)propyl]dimethylamine hydrochloride: Similar structure but with an ethoxy group instead of a butoxy group.
[3-(3-propoxyphenoxy)propyl]dimethylamine hydrochloride: Similar structure but with a propoxy group instead of a butoxy group.
Uniqueness
The uniqueness of 3-(3-butoxyphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride lies in its butoxy group, which imparts distinct hydrophobic properties compared to its methoxy, ethoxy, and propoxy analogs. This difference can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for specific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
